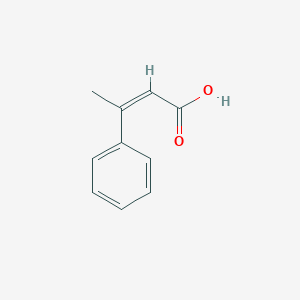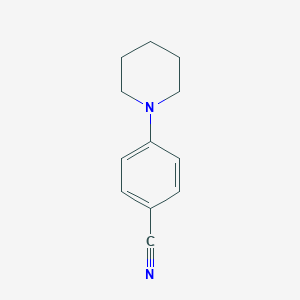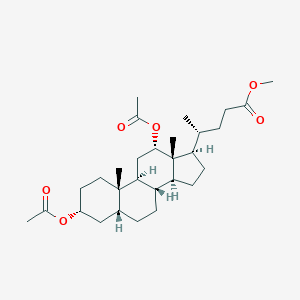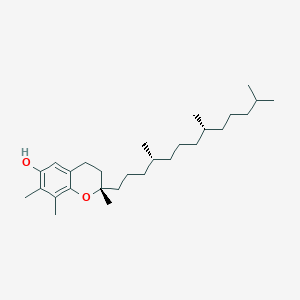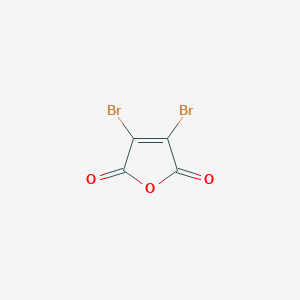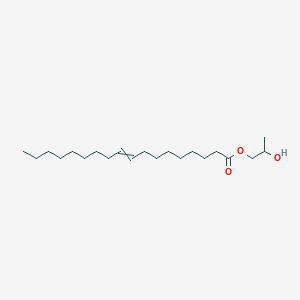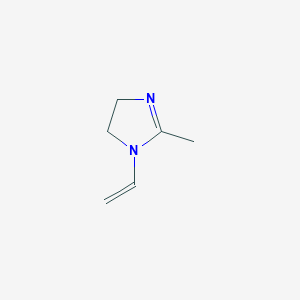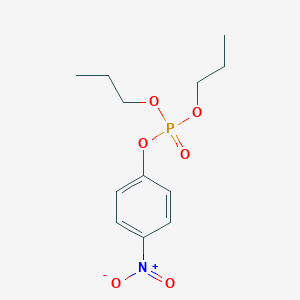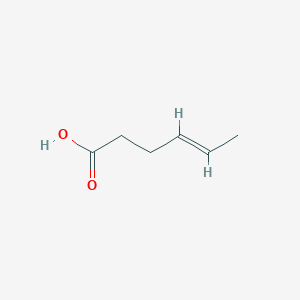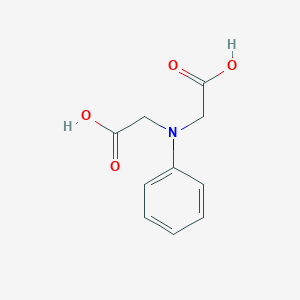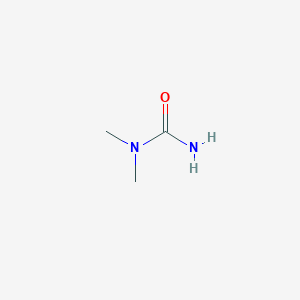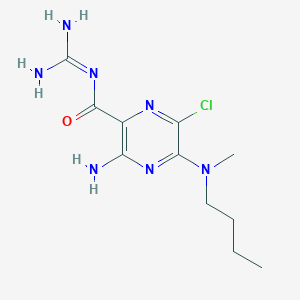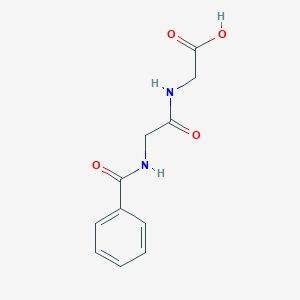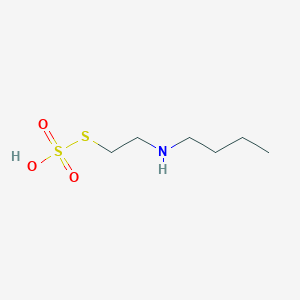
1-(2-Sulfosulfanylethylamino)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Sulfosulfanylethylamino)butane, also known as SSB, is a chemical compound that has been used in scientific research for various purposes. It is a water-soluble compound that is commonly used as a crosslinking agent in protein-protein interactions.
作用机制
1-(2-Sulfosulfanylethylamino)butane works by crosslinking proteins through the formation of covalent bonds between the sulfhydryl groups of cysteine residues. This crosslinking enhances the stability of protein complexes and can help to identify protein-protein interactions.
生化和生理效应
1-(2-Sulfosulfanylethylamino)butane has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not disrupt the native structure of proteins and has no significant effect on their enzymatic activity. 1-(2-Sulfosulfanylethylamino)butane has also been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)butane in lab experiments is its ability to crosslink proteins without disrupting their native structure. This allows for the study of protein-protein interactions in their natural state. However, 1-(2-Sulfosulfanylethylamino)butane can only crosslink proteins with accessible cysteine residues, which limits its use in certain protein complexes. Additionally, the use of 1-(2-Sulfosulfanylethylamino)butane requires careful optimization of experimental conditions such as pH and temperature.
未来方向
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)butane in scientific research. One area of interest is the development of 1-(2-Sulfosulfanylethylamino)butane-based biosensors for the detection of protein-protein interactions in vivo. Another area of interest is the use of 1-(2-Sulfosulfanylethylamino)butane in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the conditions for 1-(2-Sulfosulfanylethylamino)butane crosslinking and to explore its potential applications in the study of protein complexes.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)butane is a useful compound for the study of protein-protein interactions in scientific research. Its ability to crosslink proteins without disrupting their native structure makes it a valuable tool for the study of protein complexes. While there are limitations to its use, there are also many potential future directions for the development of 1-(2-Sulfosulfanylethylamino)butane-based technologies.
合成方法
1-(2-Sulfosulfanylethylamino)butane is synthesized by the reaction of 2-aminoethyl sulfonate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfite to form the final 1-(2-Sulfosulfanylethylamino)butane compound.
科学研究应用
1-(2-Sulfosulfanylethylamino)butane has been widely used in scientific research as a crosslinking agent for protein-protein interactions. It has been used to study the interactions between proteins in various biological processes such as signal transduction, DNA repair, and protein folding. 1-(2-Sulfosulfanylethylamino)butane has also been used in the development of biosensors and drug delivery systems.
属性
CAS 编号 |
1190-88-1 |
|---|---|
产品名称 |
1-(2-Sulfosulfanylethylamino)butane |
分子式 |
C6H15NO3S2 |
分子量 |
213.3 g/mol |
IUPAC 名称 |
1-(2-sulfosulfanylethylamino)butane |
InChI |
InChI=1S/C6H15NO3S2/c1-2-3-4-7-5-6-11-12(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI 键 |
HMOFROZMGLUQPI-UHFFFAOYSA-N |
SMILES |
CCCCNCCSS(=O)(=O)O |
规范 SMILES |
CCCCNCCSS(=O)(=O)O |
同义词 |
Thiosulfuric acid S-[2-(butylamino)ethyl] ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



